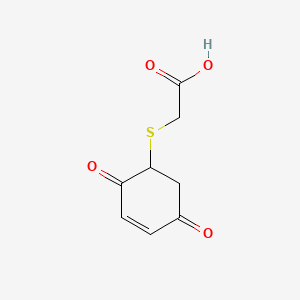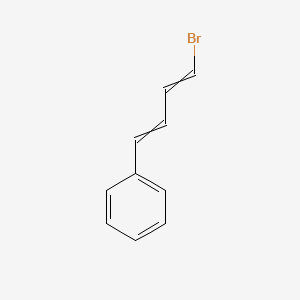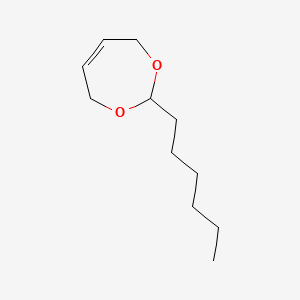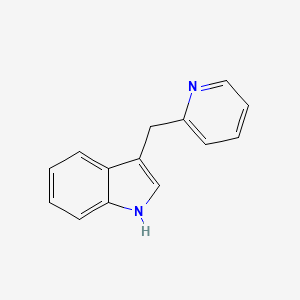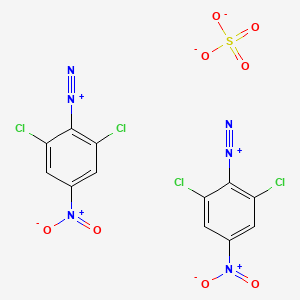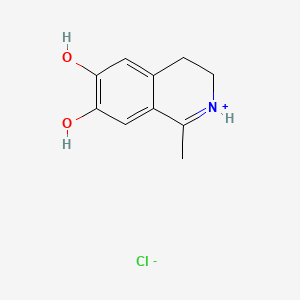
Copper, (N,N,N',N',N'',N''-hexabutyl-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper is a complex copper compound known for its unique structural and chemical properties. This compound is part of the phthalocyanine family, which is widely recognized for its applications in various fields such as materials science, catalysis, and medicine.
Méthodes De Préparation
The synthesis of [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper typically involves the reaction of phthalocyanine derivatives with copper salts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions in reactors designed to maintain the necessary temperature and pressure conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phthalocyanine derivatives with altered electronic and structural properties .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: In biological research, it is employed as a photosensitizer in photodynamic therapy for cancer treatment, where it helps generate reactive oxygen species to kill cancer cells.
Medicine: Its unique properties make it suitable for use in diagnostic imaging and as a therapeutic agent in certain medical treatments.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a component in electronic devices due to its excellent conductivity and stability
Mécanisme D'action
The mechanism by which [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other phthalocyanine derivatives, [n,N,N’,N’,N’‘,N’‘-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper stands out due to its enhanced solubility and stability, which are attributed to the hexabutyl groups attached to the phthalocyanine core. Similar compounds include other metal-phthalocyanine complexes such as zinc phthalocyanine and iron phthalocyanine, which also have applications in catalysis, medicine, and materials science. the unique structural modifications in [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper provide it with distinct properties that make it particularly useful in specific applications .
Propriétés
Numéro CAS |
67800-99-1 |
|---|---|
Formule moléculaire |
C56H67CuN11O6S3 |
Poids moléculaire |
1149.9 g/mol |
Nom IUPAC |
copper;5-N,5-N,17-N,17-N,25-N,25-N-hexabutyl-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31,33,35-nonadecaene-5,17,25-trisulfonamide |
InChI |
InChI=1S/C56H67N11O6S3.Cu/c1-7-13-31-65(32-14-8-2)74(68,69)38-29-30-41-44(37-38)54-58-49-39-23-19-20-24-40(39)50(57-49)61-55-47-42(25-21-27-45(47)75(70,71)66(33-15-9-3)34-16-10-4)52(63-55)60-53-43-26-22-28-46(48(43)56(64-53)62-51(41)59-54)76(72,73)67(35-17-11-5)36-18-12-6;/h19-30,37H,7-18,31-36H2,1-6H3;/q-2;+2 |
Clé InChI |
HJHOLSADRBKEPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=C(C=CC=C5S(=O)(=O)N(CCCC)CCCC)C(=N4)N=C6C7=C(C(=CC=C7)S(=O)(=O)N(CCCC)CCCC)C(=N6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
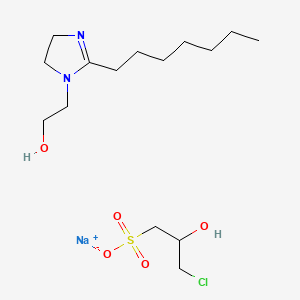
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
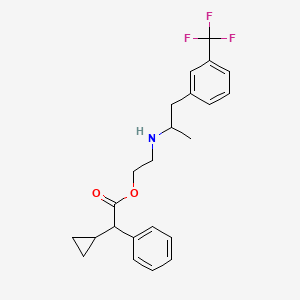

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
